molecular formula C9H18ClNOS B14400914 S-(4-Chlorobutyl) diethylcarbamothioate CAS No. 86433-27-4

S-(4-Chlorobutyl) diethylcarbamothioate

Katalognummer: B14400914
CAS-Nummer: 86433-27-4
Molekulargewicht: 223.76 g/mol
InChI-Schlüssel: KEBQOETYOSPXCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Chlorobutyl) diethylcarbamothioate is a chemical compound with the molecular formula C12H16ClNOS. It is known for its applications in various fields, including agriculture and industry. The compound is characterized by the presence of a chlorobutyl group attached to a diethylcarbamothioate moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Chlorobutyl) diethylcarbamothioate typically involves the reaction of 4-chlorobutyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Chlorobutyl) diethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-(4-Chlorobutyl) diethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling weeds and pests.

Wirkmechanismus

The mechanism of action of S-(4-Chlorobutyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiobencarb: Another diethylcarbamothioate derivative with similar herbicidal properties.

    Benthiocarb: Shares structural similarities and is used in similar agricultural applications.

Uniqueness

S-(4-Chlorobutyl) diethylcarbamothioate is unique due to its specific chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Eigenschaften

CAS-Nummer

86433-27-4

Molekularformel

C9H18ClNOS

Molekulargewicht

223.76 g/mol

IUPAC-Name

S-(4-chlorobutyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C9H18ClNOS/c1-3-11(4-2)9(12)13-8-6-5-7-10/h3-8H2,1-2H3

InChI-Schlüssel

KEBQOETYOSPXCE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)SCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.